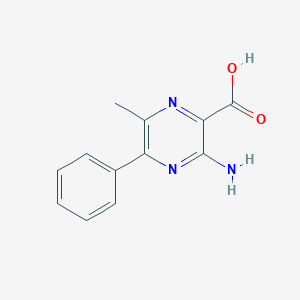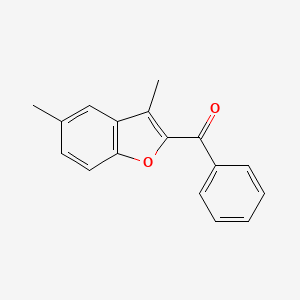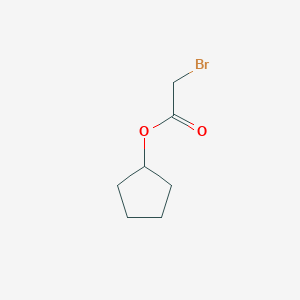
Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate is a chemical compound with a complex molecular structure. It is characterized by the presence of a methylsulfonyl group and a phenyl ring substituted with an isopropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of 2-(4-propan-2-ylphenyl)acetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) and an acyl chloride.
Major Products Formed:
Oxidation: this compound sulfone.
Reduction: Methyl 2-(4-propan-2-ylphenyl)acetate.
Substitution: Acylated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methylsulfonyloxy-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 2-methylsulfonyloxy-2-(4-ethylphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H18O5S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O5S/c1-9(2)10-5-7-11(8-6-10)12(13(14)17-3)18-19(4,15)16/h5-9,12H,1-4H3 |
InChI-Schlüssel |
FUUKRJBSKLMZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)OC)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


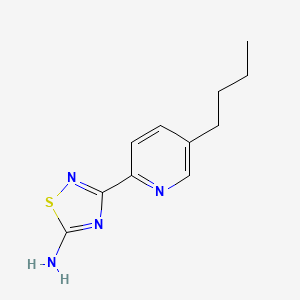
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)

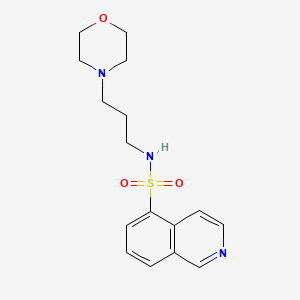
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
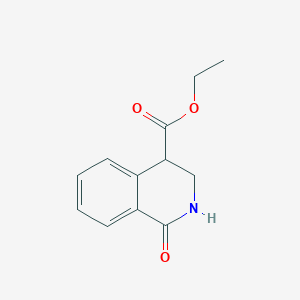
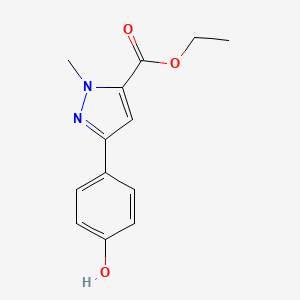
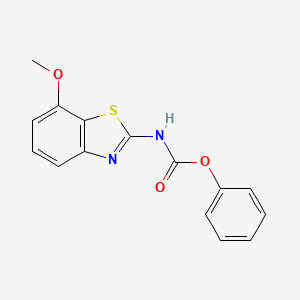
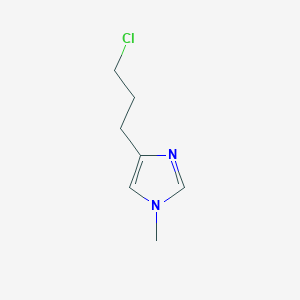
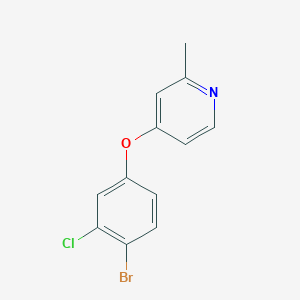
![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)
